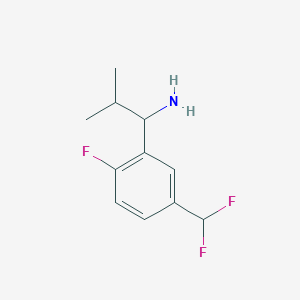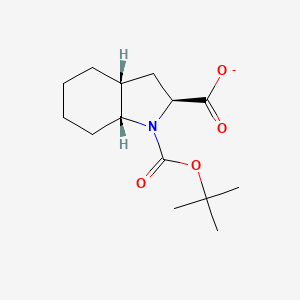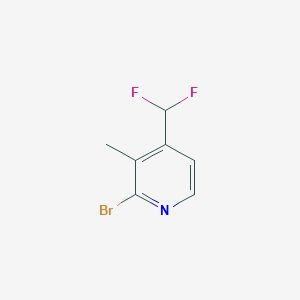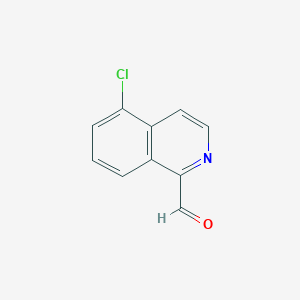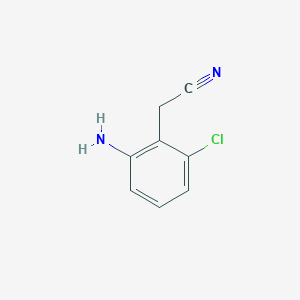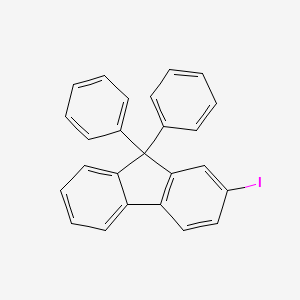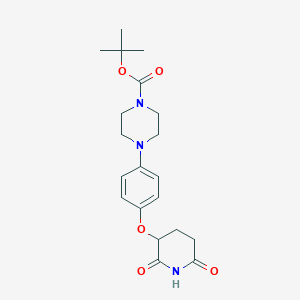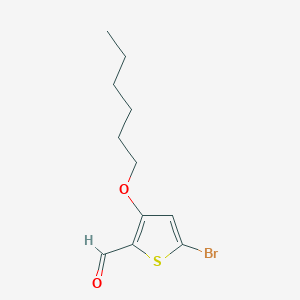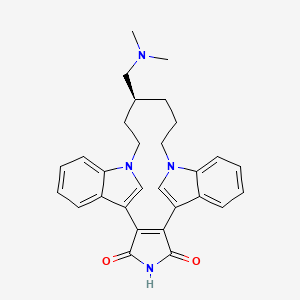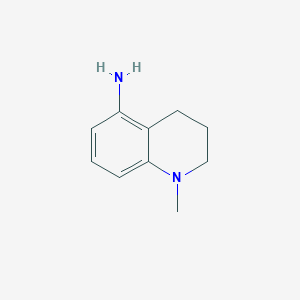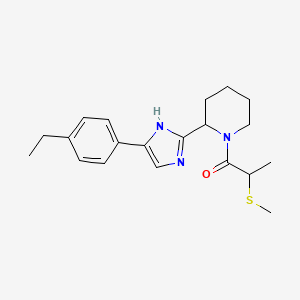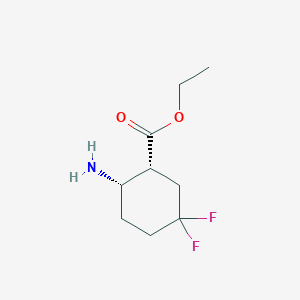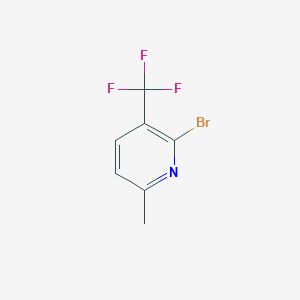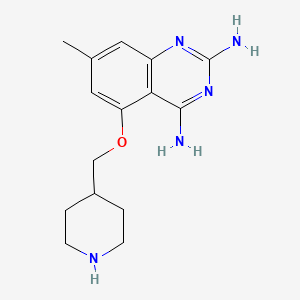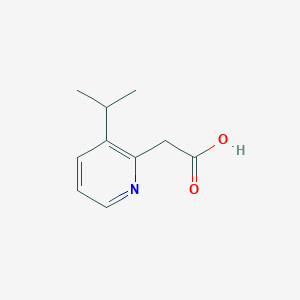
2-(3-Isopropylpyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Isopropylpyridin-2-yl)acetic acid is an organic compound belonging to the class of pyridine derivatives. This compound features a pyridine ring substituted with an isopropyl group at the third position and an acetic acid moiety at the second position. Pyridine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylpyridin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-isopropylpyridine, which can be obtained through the alkylation of pyridine with isopropyl halides under basic conditions.
Acetic Acid Introduction: The next step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction, where 3-isopropylpyridine is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting acylated product is then subjected to hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Isopropylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Nitrated, sulfonated, or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-(3-Isopropylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Isopropylpyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methylpyridin-2-yl)acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-(3-Ethylpyridin-2-yl)acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
2-(3-Propylpyridin-2-yl)acetic acid: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 2-(3-Isopropylpyridin-2-yl)acetic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-(3-propan-2-ylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-4-3-5-11-9(8)6-10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
SBJFDHNBRYMZNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


